Cas no 528884-67-5 ((5-Amino-indol-1-yl)-acetic acid ethyl ester)

(5-Amino-indol-1-yl)-acetic acid ethyl ester is a versatile indole derivative with applications in pharmaceutical and organic synthesis. The compound features an amino group at the 5-position of the indole ring and an ethyl ester moiety, enhancing its reactivity as an intermediate. Its structural properties make it suitable for constructing more complex heterocyclic systems or serving as a precursor in drug development. The ethyl ester group improves solubility in organic solvents, facilitating further functionalization. This compound is particularly valuable in medicinal chemistry for designing biologically active molecules due to the indole scaffold's prevalence in pharmacophores. Proper handling under controlled conditions is recommended due to its reactive amino group.
(5-Amino-indol-1-yl)-acetic acid ethyl ester structure
528884-67-5 structure
Product Name:(5-Amino-indol-1-yl)-acetic acid ethyl ester
CAS No:528884-67-5
MF:C12H14N2O2
MW:218.251762866974
CID:2859364
PubChem ID:16731706
Update Time:2025-08-03

(5-Amino-indol-1-yl)-acetic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 528884-67-5
    • SCHEMBL1666483
    • Ethyl2-(5-amino-1H-indol-1-yl)acetate
    • EN300-61020
    • Ethyl 2-(5-amino-1H-indol-1-yl)acetate
    • FWOUVCXOJRQVQJ-UHFFFAOYSA-N
    • (5-Amino-indol-1-yl)-acetic acid ethyl ester
    • Inchi: 1S/C12H14N2O2/c1-2-16-12(15)8-14-6-5-9-7-10(13)3-4-11(9)14/h3-7H,2,8,13H2,1H3
    • InChI Key: FWOUVCXOJRQVQJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(CN1C=CC2C=C(C=CC1=2)N)=O

Computed Properties

  • Exact Mass: 218.105527694Da
  • Monoisotopic Mass: 218.105527694Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 57.3Ų

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(5-Amino-indol-1-yl)-acetic acid ethyl ester Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:528884-67-5)
Order Number:A1249476
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:16
Price ($):422/1227
Email:sales@amadischem.com

Additional information on (5-Amino-indol-1-yl)-acetic acid ethyl ester

Comprehensive Overview of (5-Amino-indol-1-yl)-acetic acid ethyl ester (CAS No. 528884-67-5): Properties, Applications, and Industry Insights

(5-Amino-indol-1-yl)-acetic acid ethyl ester (CAS No. 528884-67-5) is a specialized organic compound with a molecular formula of C12H14N2O2. This indole derivative is gaining attention in pharmaceutical and biochemical research due to its unique structural features, which include an ethyl ester group and a 5-amino substitution on the indole ring. Its versatility makes it a valuable intermediate in synthesizing more complex molecules, particularly in drug discovery and agrochemical development.

The compound's chemical properties include a molecular weight of 218.25 g/mol and a purity typically exceeding 97% in commercial samples. Researchers often highlight its solubility in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, which facilitates its use in laboratory settings. Recent studies have explored its potential as a building block for fluorescent probes, given the indole core's natural fluorescence properties. This aligns with the growing demand for bioimaging tools in cellular biology.

In the context of drug development, (5-Amino-indol-1-yl)-acetic acid ethyl ester serves as a precursor for serotonin receptor modulators, a hot topic in neurology research. With increasing global focus on mental health therapeutics, this compound's role in synthesizing potential antidepressants or anxiolytics has drawn significant interest. Its ethyl ester moiety also allows for further derivatization, making it adaptable to combinatorial chemistry approaches.

From an industrial perspective, manufacturers optimize synthesis routes to improve yield and cost-efficiency, addressing the pharmaceutical industry's need for scalable intermediates. Analytical techniques like HPLC and NMR are critical for quality control, ensuring batch-to-batch consistency—a key concern for contract research organizations (CROs) and API producers. The compound's stability under controlled storage conditions (−20°C, inert atmosphere) further enhances its practicality for long-term research projects.

Emerging applications include its use in peptide conjugation, where the amino group enables linkage to biomolecules. This resonates with the booming field of targeted drug delivery systems, a frequent search topic among biomedical researchers. Additionally, its potential in catalysis and material science is under investigation, particularly for designing functionalized polymers with specific electronic properties.

Environmental and regulatory aspects are also noteworthy. While not classified as hazardous, proper laboratory handling protocols are recommended. The compound's biodegradability profile is often queried in academic forums, reflecting broader trends toward green chemistry principles. Suppliers increasingly provide REACH-compliant documentation to meet EU market requirements.

In summary, (5-Amino-indol-1-yl)-acetic acid ethyl ester (CAS No. 528884-67-5) represents a multifaceted tool for modern chemistry. Its relevance spans medicinal chemistry, bioconjugation, and material innovation, positioning it as a compound of sustained scientific and industrial value. Ongoing research will likely uncover further applications, particularly in interdisciplinary fields merging chemistry with biology and nanotechnology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:528884-67-5)
A1249476
Purity:99%/99%
Quantity:1g/5g
Price ($):422/1227
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